molecular formula C13H17N5O2 B8507184 6-Ethoxy Abacavir

6-Ethoxy Abacavir

Cat. No.: B8507184
M. Wt: 275.31 g/mol
InChI Key: ZLKMRESXTDSDID-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Evolution of Nucleoside Analogues as Antiviral Agents

The journey of nucleoside analogues as antiviral agents began with early, relatively simple modifications to the nucleoside scaffold. nih.gov These initial alterations primarily focused on the sugar moiety of the nucleoside. nih.gov A pivotal moment in this evolution was the discovery that zidovudine (B1683550) (AZT), a compound initially synthesized in the 1960s as a potential anti-cancer drug, exhibited potent activity against the human immunodeficiency virus (HIV). wikipedia.org This discovery, which led to the first FDA-approved treatment for HIV in 1987, marked a significant turning point and solidified the potential of nucleoside analogues as a class of antiviral drugs. wikipedia.orgwebmd.com

Following the success of AZT, the field rapidly expanded, leading to the development of a series of nucleoside reverse transcriptase inhibitors (NRTIs). These agents, like their predecessor, act as chain terminators during the reverse transcription process, a critical step in the replication of retroviruses like HIV. wikipedia.orgtaylorandfrancis.com The NRTIs are prodrugs that, once inside a host cell, are phosphorylated by cellular kinases to their active triphosphate form. nih.gov This active form then competes with natural deoxynucleotides for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme. nih.gov The key structural feature of most NRTIs is the absence of a 3'-hydroxyl group on the deoxyribose moiety, which prevents the formation of the phosphodiester bond necessary for chain elongation, thus halting viral DNA synthesis. nih.gov

Over the years, the development of nucleoside analogues has become more sophisticated, involving complex modifications to both the sugar and the base components of the nucleoside scaffold. researchgate.net This has led to the creation of a wide array of antiviral drugs with improved efficacy, better resistance profiles, and broader spectrums of activity against various viruses, including hepatitis B virus (HBV), herpes simplex virus (HSV), and hepatitis C virus (HCV). mdpi.combiorxiv.org The continuous evolution of this class of compounds underscores their critical role in modern antiviral chemotherapy. researchgate.net

Structural Framework of Abacavir (B1662851) as a Carbocyclic Nucleoside Reverse Transcriptase Inhibitor

Abacavir, approved by the FDA in 1998, represents a significant advancement in the design of NRTIs. webmd.com Unlike the earlier NRTIs that possess a traditional sugar ring, Abacavir is a carbocyclic nucleoside analogue. This means that the furanose oxygen atom of the ribose sugar is replaced by a methylene (B1212753) group, resulting in a cyclopentene (B43876) ring. This fundamental structural modification confers several important properties to the molecule.

The carbocyclic nature of Abacavir makes it resistant to cleavage by phosphorylases, enzymes that can inactivate traditional nucleoside analogues by breaking the glycosidic bond. This increased stability contributes to its effectiveness as an antiviral agent.

Similar to other NRTIs, Abacavir is a guanosine (B1672433) analogue. After entering the cell, it is converted to its active metabolite, carbovir (B1146969) triphosphate, by cellular enzymes. Carbovir triphosphate then acts as a competitive inhibitor of HIV-1 reverse transcriptase and also as a chain terminator when incorporated into the viral DNA. The absence of a 3'-hydroxyl group in Abacavir's structure is the basis for its chain-terminating activity.

Rationale for Purine (B94841) Base Modifications in Nucleoside Analogs

The purine base is a critical component of nucleoside analogues, as it is responsible for recognition by the viral polymerase and for the base-pairing interactions within the nucleic acid structure. Modifications to the purine base are a key strategy in the design of new antiviral agents for several reasons:

Improving Selectivity and Potency: Altering the structure of the purine base can enhance the affinity of the analogue for the viral polymerase over host cell DNA polymerases. This increased selectivity can lead to a more potent antiviral effect with reduced cellular toxicity.

Overcoming Drug Resistance: Viruses, particularly HIV, have a high mutation rate, which can lead to the emergence of drug-resistant strains. Modifications to the purine base can create analogues that are less susceptible to the mutations that confer resistance to existing drugs.

Academic Significance of 6-Ethoxy Substitution within the Abacavir Structural Class

The exploration of modifications to the Abacavir scaffold continues to be an active area of research. One such modification that has garnered academic interest is the substitution at the 6-position of the purine ring. Specifically, the introduction of an ethoxy group to create "6-Ethoxy Abacavir" represents a targeted chemical alteration aimed at investigating its impact on the molecule's biological properties.

From a medicinal chemistry perspective, the 6-position of the purine ring is a key site for interaction with the active site of the reverse transcriptase enzyme. Introducing an ethoxy group at this position can have several potential consequences:

Steric and Electronic Effects: The ethoxy group is bulkier than the amino group found in Abacavir (which is a guanosine analogue). This increased steric bulk could influence how the molecule fits into the active site of the enzyme, potentially altering its binding affinity and inhibitory activity. Furthermore, the electronic properties of the ethoxy group differ from the amino group, which could affect hydrogen bonding interactions within the active site.

Impact on Base Pairing: If the analogue is incorporated into the viral DNA, the 6-ethoxy group would alter the hydrogen bonding pattern compared to guanine, potentially leading to mispairing and further disruption of the replication process.

Metabolic Stability: The ethoxy group may influence the metabolic stability of the compound, potentially altering its pharmacokinetic profile.

The study of this compound and similar analogues provides valuable insights into the structure-activity relationships (SAR) of the Abacavir class of inhibitors. By systematically modifying the purine base and evaluating the resulting changes in antiviral activity and selectivity, researchers can develop a more comprehensive understanding of the molecular interactions that govern the efficacy of these drugs. This knowledge is crucial for the rational design of next-generation NRTIs with improved therapeutic profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17N5O2

Molecular Weight

275.31 g/mol

IUPAC Name

[(1S,4R)-4-(2-amino-6-ethoxypurin-9-yl)cyclopent-2-en-1-yl]methanol

InChI

InChI=1S/C13H17N5O2/c1-2-20-12-10-11(16-13(14)17-12)18(7-15-10)9-4-3-8(5-9)6-19/h3-4,7-9,19H,2,5-6H2,1H3,(H2,14,16,17)/t8-,9+/m1/s1

InChI Key

ZLKMRESXTDSDID-BDAKNGLRSA-N

Isomeric SMILES

CCOC1=NC(=NC2=C1N=CN2[C@@H]3C[C@@H](C=C3)CO)N

Canonical SMILES

CCOC1=NC(=NC2=C1N=CN2C3CC(C=C3)CO)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 6 Ethoxy Abacavir

Retrosynthetic Analysis for 6-Ethoxy Abacavir (B1662851)

A retrosynthetic analysis of 6-Ethoxy Abacavir deconstructs the molecule into feasible starting materials. The primary disconnection points are the C-N glycosidic bond between the purine (B94841) base and the carbocyclic moiety, and the C-O ether bond at the 6-position of the purine ring.

This approach suggests two main strategies for synthesis:

Convergent Synthesis : A pre-functionalized carbocyclic amine is coupled with a suitably substituted purine base. uni-hamburg.de This is often the more flexible approach, allowing for the rapid generation of various analogues. uni-hamburg.de

Linear Synthesis : The purine ring system is constructed stepwise onto a pre-existing carbocyclic amine template. uni-hamburg.de

For this compound, the convergent approach is common. The retrosynthesis would break the molecule down into:

(1S,4R)-4-amino-2-cyclopentene-1-methanol : This chiral carbocyclic core provides the necessary stereochemistry for Abacavir. newdrugapprovals.org Its synthesis is a critical challenge, often involving enzymatic resolution or asymmetric synthesis. researchgate.netresearchgate.net

A 2-amino-6-ethoxy-purine derivative : This component is typically derived from a more accessible precursor, such as 2-amino-6-chloropurine (B14584), which can be readily synthesized and then modified.

This analysis highlights that the core challenges lie in the stereoselective preparation of the cyclopentenylamine and the efficient formation of the 6-ethoxy-purine system.

Targeted Synthetic Routes for this compound

The forward synthesis of this compound builds upon the principles established in the retrosynthetic analysis, focusing on stereocontrol and efficient bond formation.

Carbocyclic nucleosides, like Abacavir, lack the furanose oxygen of natural nucleosides, which imparts greater stability against enzymatic cleavage by phosphorylases. uni-hamburg.de However, their synthesis is challenging due to the need for precise control of multiple stereocenters on the carbocyclic ring. uni-hamburg.de

Key strategies to achieve the correct stereochemistry of the (1S,4R)-cyclopentenylamine core include:

Asymmetric Synthesis : Methods like those developed by Crimmins et al. provide an efficient asymmetric route to the carbocyclic core, establishing the desired stereochemistry early in the synthesis. newdrugapprovals.org

Enzymatic Resolution : Racemic intermediates, such as γ-lactams, can be resolved using enzymes like γ-lactamase to isolate the desired enantiomer, which serves as a crucial chiral synthon for Abacavir and its analogues. researchgate.net

Palladium-Catalyzed Reactions : π-allylpalladium mediated reactions using enantiopure starting materials can create the cis-1,4-substituted cyclopentene (B43876) ring with high regio- and stereoselectivity. rsc.org

These methods ensure that the carbocyclic portion of the molecule possesses the correct spatial arrangement required for its intended biological interactions.

The ethoxy group is typically introduced onto the purine ring via nucleophilic substitution of a suitable leaving group at the C6 position. The most common precursor is a 6-halopurine, such as 2-amino-6-chloropurine.

The general reaction involves:

Nucleophilic Substitution : 2-amino-6-chloropurine is treated with sodium ethoxide in ethanol. The ethoxide ion acts as a nucleophile, displacing the chloride at the C6 position to form the 6-ethoxy-purine ring. jchps.com This reaction is often carried out at reflux temperature to ensure complete conversion. jchps.com

The synthesis of 2-amino-6-chloropurine itself can be achieved from a diaminopyrimidine precursor, which is cyclized to form the purine ring system. google.com The resulting 6-chloro derivative is then ready for substitution. jchps.comnih.gov

Optimizing the synthesis of this compound involves refining the conditions for both the coupling of the base to the carbocycle and the introduction of the ethoxy group.

Coupling Reaction : The condensation of the 6-ethoxy-purine base with the protected carbocyclic amine is a critical step. Palladium-catalyzed coupling reactions, such as the Mitsunobu reaction or similar cross-coupling methods, are frequently employed. newdrugapprovals.orgtandfonline.com Optimization involves screening catalysts (e.g., tetrakis(triphenylphosphine)palladium), bases (e.g., cesium carbonate), solvents (e.g., DMSO), and temperature to maximize yield and regioselectivity. newdrugapprovals.orgmdpi.comsemanticscholar.org

Ethoxylation Step : For the formation of the 6-ethoxy bond, reaction time and temperature are key variables. Monitoring the reaction by thin-layer chromatography (TLC) ensures the reaction proceeds to completion, and purification is often achieved by crystallization from a suitable solvent like ethanol. jchps.com The use of phase transfer catalysts has also been explored to facilitate the substitution of halogens on the purine ring under milder conditions. nih.gov

Generation of Related 6-Alkoxy Abacavir Derivatives for Comparative Studies

To explore structure-activity relationships (SAR), a variety of 6-alkoxy derivatives of Abacavir are often synthesized for comparative analysis. nih.govresearchgate.net This involves reacting the 2-amino-6-chloropurine precursor with different sodium alkoxides.

The general procedure is adaptable for creating a library of compounds:

General Method : A solution of 2-amino-6-chloropurine is reacted with a chosen sodium alkoxide (e.g., sodium methoxide, sodium isopropoxide) in the corresponding alcohol solvent (e.g., methanol (B129727), isopropanol). jchps.com

This approach allows for the systematic modification of the alkyl chain length and branching at the 6-position, providing a series of molecules for biological evaluation. Studies have synthesized and tested various 6-alkoxy purines to probe their interaction with biological targets. nih.govtandfonline.com

Table 1: Examples of Synthesized 6-Alkoxy Purine Derivatives
Alkoxy GroupAlcohol ReagentBaseReference
MethoxyMethanolSodium Methoxide jchps.com
EthoxyEthanolSodium Ethoxide jchps.comnih.gov
IsopropoxyIsopropanolSodium Isopropoxide jchps.com
BenzyloxyBenzyl alcohol- nih.gov

Analysis of Patent Literature on Abacavir Derivatives with Ether Modifications

Patent literature provides insight into the industrial and therapeutic interest in Abacavir derivatives, including those with ether modifications. Patents often claim not just the final compounds but also the key intermediates and synthetic processes.

Core Structure Patents : Initial patents for Abacavir, such as EP0434450, cover the core molecule and its preparation, establishing the foundation for subsequent derivative development. newdrugapprovals.orggoogle.com

Derivative and Formulation Patents : Later patents often focus on specific salts (e.g., hemisulfate salt), formulations, or new derivatives with modified properties. google.comi-mak.org Some patents disclose broad claims covering various substituents at different positions on the purine ring, which would include alkoxy groups like ethoxy. google.comgoogleapis.com For example, patents may claim a class of compounds where a substituent can be a (C1-C6)alkoxy group, implicitly covering this compound. google.com

Process Patents : Many patents describe optimized or alternative synthetic routes for Abacavir and its intermediates. google.comgoogle.comgoogle.com These documents are valuable for understanding industrially scalable methods, which may include one-pot procedures or novel catalytic systems to improve efficiency and yield. google.comgoogle.com

Molecular and Biochemical Mechanisms of Action of 6 Ethoxy Abacavir

Hypothesized Intracellular Anabolism to Active Triphosphate Metabolite

Upon entry into host cells, Abacavir (B1662851), a guanosine (B1672433) analogue, undergoes a unique and efficient two-step intracellular phosphorylation process to become the active antiviral agent, carbovir (B1146969) triphosphate (CBV-TP). immunopaedia.org.zawikipedia.org This metabolic activation is critical for its therapeutic activity.

The initial and rate-limiting step is the phosphorylation of Abacavir to abacavir 5'-monophosphate. Following this, a cytosolic deaminase converts abacavir 5'-monophosphate into carbovir 5'-monophosphate (CBV-MP). immunopaedia.org.za This intermediate then undergoes two further phosphorylation steps, catalyzed by cellular kinases, to yield carbovir 5'-diphosphate (CBV-DP) and finally the active carbovir 5'-triphosphate (CBV-TP). immunopaedia.org.za This active metabolite is an analogue of deoxyguanosine-5'-triphosphate (dGTP). nih.govdrugbank.com

Investigation of Enzymatic Phosphorylation Pathways

The enzymatic cascade responsible for Abacavir's activation has been a subject of detailed investigation. The crucial first phosphorylation step is catalyzed by the cellular enzyme adenosine phosphotransferase. immunopaedia.org.za Subsequent phosphorylations of carbovir monophosphate to the diphosphate and triphosphate forms are carried out by other cellular kinases. immunopaedia.org.za

The efficiency of this intracellular conversion is a key factor in the potent antiviral activity of Abacavir. The resulting active metabolite, carbovir triphosphate, is the molecule that directly interacts with the viral machinery.

Interaction Dynamics with Viral Reverse Transcriptase Enzymes

Carbovir triphosphate (CBV-TP) acts as a competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme. nih.govchemicalbook.com It competes with the natural substrate, deoxyguanosine-5'-triphosphate (dGTP), for the active site of the enzyme. nih.govimmunopaedia.org.za The structural similarity between CBV-TP and dGTP allows it to be recognized and bound by the viral polymerase.

This competitive inhibition reduces the rate at which the viral enzyme can synthesize viral DNA from its RNA template, thus impeding the viral replication cycle.

Molecular Basis of DNA Chain Termination

The primary mechanism by which Abacavir halts HIV replication is through DNA chain termination. nih.govnih.govchemicalbook.com Once carbovir triphosphate is incorporated into the growing viral DNA strand by the reverse transcriptase enzyme, it prevents further elongation of the DNA chain. nih.govimmunopaedia.org.za

This is because Abacavir is a carbocyclic nucleoside analogue, meaning its "sugar" ring is composed entirely of carbon atoms and, crucially, lacks the 3'-hydroxyl (-OH) group found in natural deoxynucleotides. immunopaedia.org.za The 3'-hydroxyl group is essential for the formation of the 5' to 3' phosphodiester bond that links successive nucleotides in a DNA strand. Its absence in the incorporated carbovir molecule means that the next incoming nucleotide cannot be added, leading to the immediate and irreversible termination of DNA synthesis. immunopaedia.org.za

Enzyme Kinetics of Reverse Transcriptase Inhibition

Studies on the enzyme kinetics of HIV-1 reverse transcriptase have provided quantitative insights into the inhibitory action of carbovir triphosphate (CBV-TP). While specific kinetic values for "6-Ethoxy Abacavir" are not available, the data for Abacavir's active metabolite, CBV-TP, are well-documented. The inhibition constant (Ki) represents the concentration of the inhibitor required to produce half-maximum inhibition.

The table below summarizes key pharmacokinetic and metabolic parameters related to Abacavir and its active metabolite.

ParameterValue/Description
Prodrug Abacavir
Active Metabolite Carbovir Triphosphate (CBV-TP)
Natural Substrate Competitor Deoxyguanosine-5'-triphosphate (dGTP)
Primary Activating Enzyme Adenosine phosphotransferase
Mechanism of Action Competitive Inhibition of HIV Reverse Transcriptase & DNA Chain Termination
Bioavailability Approximately 83%
Metabolism Hepatic, via alcohol dehydrogenase and glucuronosyltransferase

In Vitro Antiviral Efficacy and Cellular Selectivity Profiling of 6 Ethoxy Abacavir

Evaluation of Antiviral Activity in Human Immunodeficiency Virus (HIV) Cell Culture Models

The in vitro antiviral activity of Abacavir (B1662851) has been documented across various HIV cell culture models. These studies are crucial for establishing the compound's potential as an antiretroviral agent.

Assessment of Inhibition of Viral Replication in Lymphoid Cell Lines (e.g., MT-4, CEM cells)

Abacavir has demonstrated the ability to inhibit HIV-1 replication in lymphoid cell lines. In studies involving CEM cells, Abacavir showed notable antiviral effects. nih.gov The influx of Abacavir into human T-lymphoblastoid CD4+ CEM cells occurs rapidly through nonfacilitated diffusion, a characteristic that contributes to its intracellular activity. nih.gov

Determination of Efficacy against Wild-Type HIV-1 Strains

Abacavir exhibits potent activity against wild-type strains of HIV-1. nih.gov The concentration of the drug required to inhibit viral replication by 50% (EC50) has been measured against various laboratory and clinical isolates. For the HIV-1IIIB strain, the EC50 ranged from 3.7 to 5.8 µM, and against the HIV-1BaL strain, it was between 0.07 to 1.0 µM. drugbank.com Against a panel of 8 clinical isolates, the average EC50 was determined to be 0.26 ± 0.18 µM. drugbank.com

Characterization of Antiviral Activity against Drug-Resistant Viral Strains

The effectiveness of Abacavir against HIV-1 strains with resistance to other nucleoside reverse transcriptase inhibitors (NRTIs) has been evaluated. While cross-resistance can occur among NRTIs, Abacavir may retain activity against certain resistant variants. aidsmap.com However, the presence of multiple NRTI-associated mutations can reduce its efficacy. For instance, viruses with three or more mutations associated with NRTI resistance are significantly less likely to respond to Abacavir. nih.gov Specific mutations such as K65R, L74V, Y115F, and M184V are known to be selected for by Abacavir and can confer resistance. nih.gov

Comparative Antiviral Profiling with Established Nucleoside Reverse Transcriptase Inhibitors

In comparative studies, Abacavir's antiviral potency has been evaluated alongside other established NRTIs. In cell culture, Abacavir demonstrated synergistic antiviral activity when combined with zidovudine (B1683550). drugbank.com Clinical trials have also compared regimens containing Abacavir to those with other NRTIs like zidovudine and tenofovir, often showing non-inferior efficacy in treatment-naive patients. aidsmap.comresearchgate.net

CompoundTargetEC50 (Wild-Type HIV-1)Key Resistance Mutations
Abacavir HIV-1 Reverse Transcriptase0.26 µM (avg. clinical isolates)K65R, L74V, Y115F, M184V
Zidovudine (AZT) HIV-1 Reverse TranscriptaseVaries by cell lineM41L, D67N, K70R, L210W, T215Y/F, K219Q/E
Lamivudine (3TC) HIV-1 Reverse TranscriptaseVaries by cell lineM184V/I
Tenofovir (TDF) HIV-1 Reverse TranscriptaseVaries by cell lineK65R

Determination of Cellular Selectivity Index in Relevant Cell Lines

The cellular selectivity index (SI) is a critical measure, representing the ratio of a compound's cytotoxicity to its antiviral activity. A higher SI indicates a more favorable profile, suggesting that the compound is more toxic to the virus than to host cells. While specific SI values for Abacavir are not detailed in the provided search results, the data indicates it is generally well-tolerated in cell culture, which is a prerequisite for a favorable selectivity index. nih.gov Its mechanism, which involves competitive inhibition of HIV reverse transcriptase after intracellular phosphorylation to its active triphosphate form, is designed to be specific to virally infected cells. nih.govwikipedia.org

Structure Activity Relationship Sar and Computational Studies of 6 Ethoxy Abacavir Analogs

Elucidation of the Impact of the 6-Ethoxy Moiety on Antiviral Potency

The introduction of an ethoxy group at the 6-position of the abacavir (B1662851) scaffold represents a strategic modification aimed at influencing its interaction with the target enzyme, HIV-1 reverse transcriptase (RT). While direct studies exclusively on 6-Ethoxy Abacavir are not extensively detailed in the provided results, the broader context of 6-alkoxy and other 6-position substitutions on nucleoside analogs provides valuable insights.

The antiviral activity of nucleoside analogs is contingent on their intracellular conversion to the active triphosphate form. drugbank.comnih.gov For abacavir, this active metabolite is carbovir (B1146969) triphosphate. drugbank.com The substitution at the 6-position can influence several factors critical to antiviral potency:

Enzyme Recognition and Binding: The nature of the substituent at the 6-position can directly impact how the molecule fits into the active site of HIV-1 RT. The size, shape, and electronic properties of the ethoxy group can affect the binding affinity and orientation of the inhibitor within the enzyme's catalytic domain. nih.govmdpi.com

Metabolic Activation: The efficiency of the intracellular phosphorylation cascade, catalyzed by cellular kinases, can be modulated by structural changes. The 6-ethoxy moiety might influence the substrate recognition by these kinases, thereby affecting the rate of formation of the active triphosphate analog.

Resistance Profile: Mutations in the HIV-1 RT enzyme can confer resistance to NRTIs. ekb.egmdpi.com Altering the structure of the inhibitor, such as with a 6-ethoxy group, could potentially overcome or alter the resistance profile by establishing different interactions with the mutated enzyme.

Studies on related nucleoside analogs have shown that modifications at the 6-position are critical. For instance, in a series of 5-halo-6-alkoxy-5,6-dihydro-3'-azido-3'-deoxythymidine diastereomers, the C-6 substituent was a determinant of anti-HIV-1 activity, with 6-OMe and 6-OEt substituents showing greater potency than larger alkoxy groups. nih.gov This suggests that the size and nature of the alkoxy group are finely tuned for optimal activity.

Exploration of Substituent Effects via Modifications of the 6-Alkoxy Group

The systematic modification of the 6-alkoxy group in abacavir analogs allows for a detailed exploration of SAR. By varying the length, branching, and electronic nature of the alkyl chain, researchers can probe the steric and electronic requirements of the binding pocket of HIV-1 RT.

Key findings from studies on related compounds demonstrate the importance of the 6-position substituent:

Chain Length and Branching: Research on other nucleoside analogs indicates that antiviral potency can be sensitive to the size of the alkoxy group. For example, in one study, 6-methoxy and 6-ethoxy substituents conferred greater activity than bulkier groups like isopropoxy or octyloxy. nih.gov This suggests a defined space within the enzyme's active site that can accommodate these smaller alkoxy groups more favorably.

Electronic Effects: The electronic properties of the substituent can influence hydrogen bonding and other non-covalent interactions within the active site. The introduction of different functional groups on the alkyl chain could modulate these interactions.

Stereochemistry: The stereochemical configuration at the 6-position, when chiral centers are present, can also significantly influence antiviral activity. nih.gov

A study on 1-heteroaryl-2-alkoxyphenyl analogs as inhibitors of SARS-CoV-2 replication also highlighted the tolerance for various modifications to an alkoxy group, indicating that such substitutions can be a viable strategy for optimizing antiviral compounds. mdpi.com

Compound/Analog TypeModificationImpact on ActivityCitation
5-bromo-3'-azido-3'-deoxythymidine series6-OMe and 6-OEt substituentsGreater potency than 6-i-PrO, 6-(1-octyloxy), and 6-azido analogs nih.gov
1-heteroaryl-2-alkoxyphenyl analogsVarious alkoxy group modificationsWell-tolerated for antiviral activity mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Design

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scielo.br This approach can be instrumental in predicting the potency of novel analogs and guiding the design of more effective inhibitors.

For abacavir analogs, a QSAR study would typically involve:

Data Set Compilation: A series of abacavir analogs with varying substituents at the 6-position and their corresponding antiviral activities would be collected.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, would be calculated for each analog. scielo.brchemmethod.com

Model Development: Statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with the observed biological activity. biochempress.comresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. researchgate.net

A successful QSAR model for 6-alkoxy abacavir analogs could identify the key structural features that govern antiviral potency. For example, a model might reveal that a specific range of hydrophobicity or a particular electronic distribution at the 6-position is optimal for activity. Such insights are invaluable for the rational design of new, more potent analogs. ebi.ac.uk

Molecular Docking Simulations to Investigate Ligand-Enzyme Binding Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, in this case, this compound and its analogs binding to HIV-1 RT. researchgate.netjscimedcentral.com These simulations provide a detailed, three-dimensional view of the binding mode and the key interactions that stabilize the ligand-enzyme complex.

A typical molecular docking study of this compound would involve:

Preparation of Structures: The 3D structures of the ligand (this compound) and the target protein (HIV-1 RT) are prepared. This includes adding hydrogen atoms and assigning appropriate charges. researchgate.net

Docking Simulation: A docking algorithm is used to explore various possible binding poses of the ligand within the active site of the enzyme. nih.govmdpi.com

Analysis of Results: The predicted binding poses are ranked based on a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the active site are analyzed. ekb.eg

Insights from molecular docking can help to explain the observed SAR. For instance, docking simulations could reveal that the ethoxy group of this compound fits into a specific hydrophobic pocket within the active site of HIV-1 RT, thereby enhancing its binding affinity compared to analogs with smaller or larger substituents. biotech-asia.org Furthermore, docking studies can be performed on mutant forms of the enzyme to understand the molecular basis of drug resistance. nih.govmdpi.com

Study FocusKey Findings from DockingPotential Implication for this compoundCitation
Abacavir analogs with DENV-2 NS5 MTaseIdentification of a lead molecule with a binding affinity of -7.4 kcal/mol.Docking could predict the binding affinity of this compound to HIV-1 RT. researchgate.net
Doravirine derivatives with HIV-1 RTIdentification of key amino acid interactions.Could elucidate the specific interactions between the 6-ethoxy group and RT residues. biotech-asia.org
Abacavir analogs with HLA-B*57:01Relationship between predicted binding orientations and T-cell response.Could help understand potential off-target interactions. nih.gov

Molecular Dynamics Simulations to Elucidate Conformational Stability and Binding Affinity

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-enzyme complex over time, offering insights into its conformational stability and flexibility. nih.gov Unlike the static picture provided by molecular docking, MD simulations can reveal how the system behaves in a more realistic, solvated environment. unifi.it

For the this compound-RT complex, an MD simulation could:

Assess Complex Stability: By monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time, the stability of the complex can be evaluated.

Analyze Conformational Changes: MD can show how the binding of this compound influences the conformation of the enzyme and vice versa. biorxiv.orgnih.gov

Calculate Binding Free Energy: Advanced techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. researchgate.net

Pharmacophore Mapping and Ligand-Based Drug Design Principles

Pharmacophore mapping is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target and elicit a biological response. scielo.brijcrt.org

A pharmacophore model for abacavir analogs could be developed by:

Aligning Active Compounds: A set of structurally diverse and active abacavir analogs are superimposed in 3D space.

Identifying Common Features: The common chemical features and their spatial relationships are identified to create a pharmacophore model.

Using the Model for Virtual Screening: This model can then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active.

For 6-alkoxy abacavir analogs, a pharmacophore model would likely include features corresponding to the purine (B94841) ring system, the cyclopentene (B43876) ring, and the key interaction points of the 6-alkoxy group. This model would serve as a valuable tool for designing new analogs with optimized interactions with the target enzyme, potentially leading to the discovery of more potent and selective anti-HIV agents. ijcrt.org

In Vitro Biotransformation and Metabolic Pathway Elucidation of 6 Ethoxy Abacavir

Identification of Primary Metabolic Transformations in Hepatic Systems

In vitro studies utilizing hepatic systems, such as liver microsomes and cytosol, are fundamental in characterizing the metabolic pathways of xenobiotics. For 6-Ethoxy Abacavir (B1662851), the primary metabolic transformations are anticipated to mirror those of its parent compound, Abacavir, with modifications influenced by the presence of the 6-ethoxy group.

The principal routes of Abacavir metabolism are oxidation and glucuronidation. nih.govnih.govdrugbank.comnih.gov The primary alcohol moiety of Abacavir is oxidized to a carboxylic acid via an aldehyde intermediate. nih.govacs.orgresearchgate.net This process occurs in the liver and is a major pathway for its inactivation. acs.orgnih.gov Concurrently, Abacavir can undergo glucuronidation, where a glucuronic acid molecule is attached to the drug, increasing its water solubility and facilitating its excretion. nih.govnih.govdrugbank.comnih.gov

In the context of 6-Ethoxy Abacavir, it is hypothesized that the ethoxy group will also be a site for metabolic attack. O-dealkylation is a common metabolic reaction for alkoxy groups, which would lead to the formation of an alcohol metabolite. This newly formed hydroxyl group could then undergo further oxidation or glucuronidation.

Therefore, the expected primary metabolic transformations for this compound in hepatic systems include:

Oxidation: The cyclopentene (B43876) methanol (B129727) side chain is likely to be oxidized to the corresponding carboxylic acid, similar to Abacavir. nih.govacs.orgresearchgate.net

Glucuronidation: The primary alcohol and potentially the purine (B94841) ring nitrogens could be sites for glucuronide conjugation. nih.govnih.govdrugbank.comnih.gov

O-dealkylation: The 6-ethoxy group is a probable site for enzymatic cleavage, yielding an alcohol metabolite.

These transformations result in the formation of various metabolites, which are generally more polar and readily eliminated from the body.

Characterization of Enzymes Involved in In Vitro Metabolism

The metabolic conversion of this compound is catalyzed by specific enzyme systems within the liver. Based on the known metabolism of Abacavir and related compounds, the key enzymes involved are alcohol dehydrogenase (ADH) and uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs). nih.govnih.govdrugbank.comnih.govhiv-druginteractions.org

Alcohol Dehydrogenase (ADH): ADH is a cytosolic enzyme primarily responsible for the oxidation of alcohols to aldehydes and ketones. nih.gov In the case of Abacavir, ADH mediates the initial and rate-limiting step in its oxidation to the carboxylic acid metabolite. nih.govresearchgate.net This process involves the conversion of the primary alcohol on the cyclopentene ring to an aldehyde intermediate, which is then further oxidized to a carboxylic acid. nih.govacs.orgresearchgate.net It is highly probable that ADH plays a similar role in the metabolism of this compound, catalyzing the oxidation of its cyclopentenyl methanol moiety. In vitro studies with expressed human ADH isozymes have shown that different isoforms can have varying efficiencies in metabolizing Abacavar. nih.gov

Glucuronyl Transferases (UGTs): UGTs are a family of enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid to a substrate, a process known as glucuronidation. nih.govnih.gov This is a major pathway for the detoxification and elimination of many drugs, including Abacavir. nih.govnih.govdrugbank.comnih.gov The resulting glucuronide conjugates are more water-soluble and are readily excreted in the urine and/or bile. For this compound, UGTs are expected to conjugate the primary alcohol group. If O-dealkylation of the ethoxy group occurs, the resulting hydroxyl group would also be a substrate for UGTs.

While cytochrome P450 (CYP) enzymes are major players in the metabolism of many drugs, they are not significantly involved in the metabolism of Abacavir. nih.govhiv-druginteractions.orgeuropa.eueuropa.eu Therefore, it is anticipated that CYP enzymes will also play a minor role, if any, in the biotransformation of this compound.

Structural Elucidation of Metabolites through Spectroscopic and Chromatographic Methods

The identification and structural characterization of metabolites are crucial for understanding the complete metabolic profile of a drug. This is typically achieved through a combination of chromatographic separation and spectroscopic detection techniques. taylorandfrancis.com

Chromatographic Methods: High-performance liquid chromatography (HPLC) is the primary technique used to separate the parent drug from its various metabolites in a biological matrix, such as a liver microsomal incubation. taylorandfrancis.com The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase. The retention time of each peak provides an initial means of identification.

Spectroscopic Methods:

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides the molecular weight of the parent drug and its metabolites. taylorandfrancis.com High-resolution mass spectrometry (HRMS) can provide the elemental composition of each molecule, further aiding in identification. Tandem mass spectrometry (MS/MS) involves fragmenting the ions and analyzing the resulting fragment ions. taylorandfrancis.com The fragmentation pattern is unique to a particular chemical structure and serves as a fingerprint for identification. By comparing the fragmentation patterns of the metabolites to that of the parent drug, the site of metabolic modification can often be deduced. For example, a mass shift corresponding to the addition of an oxygen atom (+16 Da) would indicate an oxidation event, while the addition of a glucuronic acid moiety (+176 Da) would signify glucuronidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, particularly for novel or unexpected metabolites, isolation of the metabolite followed by NMR spectroscopy is often necessary. taylorandfrancis.com NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise determination of the chemical structure and the position of metabolic modifications.

By integrating these techniques, a comprehensive picture of the metabolic fate of this compound can be constructed, confirming the structures of the oxidized, glucuronidated, and potentially dealkylated metabolites.

Comparative In Vitro Metabolic Stability across Different Species

The rate at which a drug is metabolized can vary significantly between different species. researchgate.netnih.gov These differences are primarily due to variations in the expression and activity of drug-metabolizing enzymes. europa.eu Therefore, conducting comparative in vitro metabolic stability studies across different species is a critical step in preclinical drug development. These studies help in selecting the most appropriate animal model for further toxicological and pharmacokinetic studies, as the chosen species should ideally have a metabolic profile that is as similar as possible to humans. europa.eu

The metabolic stability of this compound would be assessed by incubating the compound with liver microsomes or hepatocytes from various species, including humans, rats, mice, dogs, and monkeys. evotec.com The rate of disappearance of the parent compound over time is measured to determine the in vitro intrinsic clearance (CLint), a measure of the inherent metabolic activity of the liver enzymes towards the drug. evotec.com

A hypothetical data table for the comparative in vitro metabolic stability of this compound is presented below. This table illustrates the kind of data that would be generated in such a study.

SpeciesIn Vitro SystemIntrinsic Clearance (CLint) (µL/min/mg protein)Half-life (t½) (min)
HumanLiver Microsomes5525
RatLiver Microsomes12011.5
MouseLiver Microsomes1509.2
DogLiver Microsomes4034.7
Monkey (Cynomolgus)Liver Microsomes6521.3

Interpretation of Hypothetical Data:

Advanced Analytical Methodologies for 6 Ethoxy Abacavir Research

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are indispensable techniques for the separation, identification, and quantification of pharmaceutical compounds and their impurities. Their high resolving power and sensitivity make them suitable for the complex matrices often encountered in chemical synthesis and drug development.

Development of Robust Methods for Purity and Quantitative Analysis

For compounds like 6-Ethoxy Abacavir (B1662851), the development of robust HPLC and UPLC methods is critical for assessing purity and performing quantitative analysis. These methods typically involve optimizing various parameters to achieve adequate separation from the main compound (Abacavir) and other potential impurities or degradation products.

For Abacavir, which shares a structural backbone with 6-Ethoxy Abacavir, numerous validated reversed-phase HPLC (RP-HPLC) and UPLC methods have been reported. These methods often utilize C18 stationary phases, which are common for separating moderately polar compounds. Mobile phases typically consist of aqueous buffers (e.g., 0.1% orthophosphoric acid, phosphate (B84403) buffer, or 0.05% trifluoroacetic acid) and organic solvents such as acetonitrile (B52724) or methanol (B129727), often in an isocratic or gradient elution mode pharmacyjournal.orgresearchgate.netdigicollections.netijpcbs.comwisdomlib.org. Detection is frequently achieved using ultraviolet (UV) detectors, with common wavelengths around 254 nm, 290 nm, or 228 nm, depending on the specific method and co-eluting compounds pharmacyjournal.orgdigicollections.netijpcbs.comwisdomlib.org.

Validation parameters for such methods, as applied to Abacavir, demonstrate high linearity, accuracy, precision, and robustness. For instance, an RP-HPLC method for Abacavir and Lamivudine showed linearity over a range of 10-50 µg/mL for Abacavir, with a limit of detection (LOD) of 0.598 µg/mL and a limit of quantification (LOQ) of 8.163 µg/mL wisdomlib.org. Another UPLC method for Abacavir, Lamivudine, and Dolutegravir achieved retention times of 0.83 minutes for Abacavir and 1.62 minutes for Lamivudine, with correlation coefficients of 0.9999 for linearity over specified concentration ranges researchgate.net. These established methodologies for Abacavir provide a strong basis for developing specific methods for this compound, focusing on its unique chromatographic characteristics due to the ethoxy group.

Table 1: Representative Chromatographic Parameters for Abacavir (Applicable Principles for this compound)

ParameterTypical HPLC/UPLC ConditionsReference
Column Type C18 (e.g., Hypersil Gold, Acquity BEH C8) pharmacyjournal.orgresearchgate.net
Column Dimensions 4.6 x 250 mm (HPLC), 2.1 x 100 mm (UPLC) pharmacyjournal.orgresearchgate.net
Particle Size 5 µm (HPLC), 1.7 µm or 1.8 µm (UPLC) pharmacyjournal.orgresearchgate.net
Mobile Phase Acetonitrile: 0.1% Orthophosphoric Acid (45:55 v/v) (HPLC) pharmacyjournal.org; Triethylamine (B128534) Phosphate Buffer (pH 2.5): Methanol (50:50 V/V) (UPLC) researchgate.net; 0.05% Trifluoroacetic Acid (A) & 85% Methanol in Water (B) (Gradient HPLC) digicollections.net; Phosphate Buffer (pH 6): Acetonitrile (Gradient UPLC) ijpcbs.com pharmacyjournal.orgresearchgate.netdigicollections.netijpcbs.com
Flow Rate 1.0 mL/min (HPLC) pharmacyjournal.orgwisdomlib.org; 0.5 mL/min (UPLC) researchgate.net; 0.3 mL/min (UPLC) ijpcbs.com pharmacyjournal.orgresearchgate.netijpcbs.comwisdomlib.org
Detection Wavelength 290 nm (HPLC) pharmacyjournal.org; 230 nm (UPLC) researchgate.net; 254 nm (HPLC) digicollections.net; 228 nm (HPLC) wisdomlib.org; 260 nm (UPLC) iajps.com pharmacyjournal.orgresearchgate.netdigicollections.netijpcbs.comwisdomlib.orgiajps.com
Column Temperature 30 °C (HPLC) digicollections.net digicollections.net
Injection Volume 20 µL (HPLC) pharmacyjournal.org pharmacyjournal.org
Run Time 10 min (HPLC) pharmacyjournal.org; 0.83 min (Abacavir, UPLC) researchgate.net pharmacyjournal.orgresearchgate.net

Table 2: Validation Parameters for Abacavir Quantitative Analysis (Illustrative)

ParameterRange/Value (Abacavir)Reference
Linearity Range 5-25 µg/mL (UV) researchgate.net; 10-50 µg/mL (HPLC) wisdomlib.org; 60-300 µg/mL (UPLC) ijpcbs.com ijpcbs.comwisdomlib.orgresearchgate.net
Correlation Coefficient (R²) 0.9993 (UV) innovareacademics.in; 0.9999 (UPLC) researchgate.net researchgate.netinnovareacademics.in
Limit of Detection (LOD) 0.598 µg/mL (HPLC) wisdomlib.org; 3 µg/mL (HPLC) researchgate.net researchgate.netwisdomlib.org
Limit of Quantification (LOQ) 8.163 µg/mL (HPLC) wisdomlib.org; 5 µg/mL (HPLC) researchgate.net researchgate.netwisdomlib.org
Recovery (%) 98.75-101 (UV) researchgate.net; 99.47-101.08 (UPLC) researchgate.net researchgate.netresearchgate.net
%RSD (Precision) 0.32 (UV) researchgate.net; 0.5 (HPLC) researchgate.net researchgate.netresearchgate.net

Chiral Chromatography for Enantiomeric Purity and Resolution

Abacavir is a chiral compound, and its ethoxy impurity, this compound, also possesses chirality, indicated by its IUPAC name containing "(1S,4R)" stereodescriptors kmpharma.inpharmaffiliates.comveeprho.com. Therefore, assessing the enantiomeric purity and resolving its enantiomers is a critical aspect of its analytical research. Chiral HPLC methods are specifically designed for this purpose.

Chiral chromatographic methods for Abacavir sulfate (B86663) enantiomers have been developed using polysaccharide-based chiral stationary phases (CSPs) such as Chiralpak AD-H, which contains amylose (B160209) tris-3,5-dimethylphenylcarbamate researchgate.netresearchgate.net. These methods often employ mobile phases consisting of mixtures of water, methanol, and acetonitrile, sometimes with modifiers like triethylamine researchgate.net. Another approach used a Chiralcel OD column with n-hexane–ethanol–trifluoroacetic acid as the mobile phase, achieving a resolution of not less than 3.5 between enantiomers researchgate.net. The presence of trifluoroacetic acid has been noted to significantly impact the separation researchgate.net. The limit of detection for the undesired enantiomer of Abacavir sulfate was reported as low as 0.01%, with a limit of quantification of 0.03% researchgate.net. These findings underscore the precision achievable in chiral separations, which would be directly applicable to ensuring the enantiomeric purity of this compound.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Trace Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural confirmation of this compound and for trace analysis of impurities. LC-MS/MS provides high sensitivity and selectivity, allowing for the detection and identification of compounds even at very low concentrations.

For structural confirmation, MS/MS experiments provide characteristic fragmentation patterns that can be used to deduce the molecular structure. By analyzing the precursor and product ions, the connectivity of atoms and the presence of specific functional groups, such as the ethoxy moiety in this compound, can be confirmed. This is particularly valuable for identifying unknown impurities or degradation products. High-resolution mass spectrometry (HRMS) further enhances structural elucidation by providing accurate mass measurements, which can determine the elemental composition of a compound with high precision researchgate.netresearchgate.net.

In trace analysis, LC-MS/MS is widely used for impurity profiling in pharmaceuticals. It can detect and quantify impurities present at very low levels that might be difficult to resolve or detect by other methods. The technique's ability to differentiate between compounds based on their mass-to-charge ratio and fragmentation patterns makes it ideal for monitoring the presence of this compound as an impurity in Abacavir samples researchgate.netresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the comprehensive structural elucidation of organic molecules, including complex pharmaceutical compounds like this compound. It provides detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms within a molecule.

Both one-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are routinely employed researchgate.netub.eduemerypharma.communi.czbhu.ac.insapub.org.

¹H NMR provides information on the number of non-equivalent protons, their chemical environments (chemical shifts), and their connectivity (coupling constants and splitting patterns). This can confirm the presence and position of the ethoxy group (e.g., characteristic signals for -OCH2CH3).

¹³C NMR reveals the number of non-equivalent carbon atoms and their chemical shifts, offering insights into the carbon skeleton.

2D NMR experiments are crucial for establishing through-bond (COSY, HSQC, HMBC) and through-space (NOESY) correlations between nuclei, which are essential for unambiguous assignment of all signals and confirmation of the entire molecular structure. For example, HSQC correlates protons to the carbons they are directly attached to, while HMBC provides correlations over two or three bonds, helping to piece together larger fragments of the molecule researchgate.netemerypharma.com.

The application of NMR spectroscopy is fundamental for confirming the synthesized structure of this compound and for characterizing any structural variations or impurities.

Spectroscopic Techniques (e.g., UV-Vis Spectroscopy) for Compound Characterization

UV-Vis spectroscopy is a straightforward and widely used technique for the characterization and quantitative analysis of compounds containing chromophores, such as this compound, which possesses a purine (B94841) ring system.

For Abacavir, UV-Vis spectroscopic methods have been developed for its estimation in tablet dosage forms. Abacavir typically exhibits an absorption maximum (λmax) around 256 nm in analytical grade methanol researchgate.netinnovareacademics.in. Other studies have reported λmax values at 290 nm or 280 nm and 297 nm when analyzed in combination with other drugs pharmacyjournal.orgajrconline.org. The drug has been shown to obey Beer's Law within specific concentration ranges, demonstrating a good correlation between concentration and absorbance, which is essential for quantitative analysis researchgate.netinnovareacademics.inajrconline.org.

For this compound, UV-Vis spectroscopy would be used to determine its characteristic absorption spectrum and λmax values, which are vital for its identification and for developing quantitative analytical methods. The molar absorptivity at its λmax would also be determined, enabling accurate concentration measurements in solutions. This technique serves as a rapid and economical method for routine characterization and quality control.

Preclinical Pharmacodynamic Characterization in Cellular Systems

Intracellular Accumulation and Distribution Studies in Target Cell Lines

No studies reporting the intracellular accumulation and distribution of 6-Ethoxy Abacavir (B1662851) in target cell lines, such as peripheral blood mononuclear cells (PBMCs) or other human T-cell lines, were identified. Research on the parent compound, Abacavir, demonstrates its ability to be transported into cells and subsequently phosphorylated. However, the influence of the 6-ethoxy modification on these processes for 6-Ethoxy Abacavir remains uninvestigated.

Cellular Pharmacokinetics and Formation of Active Metabolites

Detailed information regarding the cellular pharmacokinetics of this compound, including its rate of uptake, intracellular half-life, and metabolic pathway to form potentially active metabolites, is not documented in the available scientific literature. For Abacavir, the intracellular conversion to the active triphosphate metabolite, carbovir (B1146969) triphosphate (CBV-TP), is a critical step for its antiviral activity. It is currently unknown if this compound undergoes a similar bioactivation process or what the efficiency of such a conversion would be.

Investigation of Molecular Interactions within Cellular Compartments Relevant to Antiviral Activity

There is no available research on the molecular interactions of this compound or its potential metabolites within relevant cellular compartments. The mechanism of action for Abacavir's active metabolite, CBV-TP, involves the competitive inhibition of viral reverse transcriptase. Without data on the formation of an analogous active metabolite from this compound, its potential interactions with viral or cellular enzymes cannot be determined.

Q & A

[Basic] What analytical methodologies are recommended for identifying and quantifying 6-Ethoxy Abacavir and its related impurities in pharmaceutical formulations?

Methodological Answer:
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for detecting and quantifying this compound and its impurities. Method development should include validation per ICH guidelines (specificity, linearity, accuracy), with reference to impurity standards such as Abacavir EP Impurity D (CAS 783292-37-5) and Abacavir 5'-Glucuronide (CAS 384329-76-4) . Cross-validate results using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, particularly when novel derivatives are synthesized.

[Advanced] How should researchers design experiments to resolve contradictions in cardiovascular risk findings associated with this compound analogs like abacavir?

Methodological Answer:
Adopt a multi-modal approach:

  • Randomized Controlled Trials (RCTs): Design long-term RCTs with endpoints like major adverse cardiovascular events (MACE), as in the REPRIEVE trial . Ensure stratification by traditional risk factors (e.g., hypertension, dyslipidemia) and adjust for time-varying confounders.
  • Meta-Analysis: Pool data from trials with comparable endpoints, using the Mantel-Haenszel method to calculate risk differences, as demonstrated in the FDA’s meta-analysis of 26 RCTs .
  • Mechanistic Studies: Investigate endothelial dysfunction or platelet activation via in vitro assays (e.g., flow-mediated dilation or thromboelastography) to identify biological plausibility .

[Basic] What preclinical models are suitable for studying this compound’s metabolic stability and toxicity?

Methodological Answer:

  • In Vitro: Use human hepatocyte cultures or cytochrome P450 enzyme assays to assess phase I/II metabolism. Reference the transport and metabolism pathway mapping methodology from , which integrates enzyme annotation and kinetic parameters .
  • In Vivo: Conduct pharmacokinetic studies in rodents, prioritizing models with humanized liver enzymes to improve translational relevance. Include histopathological evaluations of the heart, liver, and kidneys, as abacavir-related compounds show organ-specific toxicity in preclinical models .

[Advanced] How can genetic screening improve safety in clinical trials involving this compound?

Methodological Answer:
Incorporate HLA-B*57:01 genotyping via PCR or next-generation sequencing to exclude participants at risk of hypersensitivity reactions, as abacavir’s immunogenicity is linked to this allele . For advanced studies, explore CRISPR-edited cell lines to model allele-specific interactions and identify novel biomarkers. Implement real-time adverse event monitoring with adaptive trial designs to halt dosing if predefined safety thresholds are breached .

[Basic] What statistical methods are essential for population pharmacokinetic (PopPK) modeling of this compound in pediatric populations?

Methodological Answer:
Use nonlinear mixed-effects modeling (e.g., NONMEM) with covariates such as body weight, age, and renal function. Leverage sparse sampling strategies validated in pediatric abacavir studies, which showed no formulation-dependent pharmacokinetic differences . Apply bootstrapping and visual predictive checks to ensure model robustness, particularly when extrapolating to neonates or adolescents .

[Advanced] What systems biology approaches elucidate this compound’s interaction with host-pathogen networks?

Methodological Answer:
Integrate multi-omics data (transcriptomics, proteomics) using pathway enrichment tools like Reactome or KEGG. Annotate drug-target interactions as in , which maps abacavir’s metabolic pathways with enzyme identifiers . Validate computational predictions via gene knockout experiments in primary T-cells to assess viral replication dynamics under drug exposure .

[Basic] What toxicological endpoints are prioritized in regulatory submissions for this compound?

Methodological Answer:
Include:

  • Repeat-Dose Toxicity: 28-day studies in two species (rodent and non-rodent) with focus on cardiac and hepatic tissues, referencing histopathology findings from abacavir studies .
  • Genotoxicity: Ames test (bacterial reverse mutation) and in vivo micronucleus assay to exclude mutagenic potential.
  • Reproductive Toxicity: Segment II studies (teratogenicity) in pregnant rodents, with dose escalation to define NOAEL (No Observed Adverse Effect Level) .

[Advanced] How can causal inference methods address biases in observational studies linking this compound to cardiovascular outcomes?

Methodological Answer:
Apply propensity score matching to balance confounders (e.g., smoking, cocaine use) between exposed and unexposed cohorts, as done in the French Hospital Database analysis . Use marginal structural models to account for time-dependent confounding, a limitation in earlier studies like D:A:D . Sensitivity analyses should exclude participants with pre-existing coronary artery disease to isolate drug-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.